4-(4-Acetamidophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
4-(4-acetamidophenyl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-9(21)18-11-5-3-10(4-6-11)12-7-8-17-15-13(12)14(16(22)23)19-20(15)2/h3-8H,1-2H3,(H,18,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZBUIGSMSQISZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=C3C(=NN(C3=NC=C2)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701132275 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 4-[4-(acetylamino)phenyl]-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701132275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356543-59-3 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 4-[4-(acetylamino)phenyl]-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356543-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 4-[4-(acetylamino)phenyl]-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701132275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedlander Condensation-Based Synthesis
The Friedlander condensation remains a cornerstone for constructing pyrazolo[3,4-b]pyridine frameworks. For this compound, the reaction begins with 4-acetamidobenzaldehyde and a β-keto ester derivative containing a pre-installed methyl group. Under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid), the aldehyde undergoes cyclization with the β-keto ester to form the pyridine ring . Subsequent oxidation of the ester group to a carboxylic acid is achieved using potassium permanganate in aqueous acidic media, yielding the final product .
Key Advantages :
-
High regioselectivity due to the electron-withdrawing acetamido group directing cyclization.
-
Scalable for industrial production with yields exceeding 70% after optimization .
Limitations :
-
Requires harsh oxidation conditions, risking decomposition of the acetamido group.
-
Multi-step purification to isolate intermediates.
Ionic Liquid-Mediated Cyclization
A novel approach employs 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄) as a solvent and catalyst. Here, 4-acetamidophenylacetonitrile reacts with 5-amino-1-methylpyrazole in the ionic liquid at 80°C. The reaction proceeds via a Michael addition-cyclization cascade, forming the pyrazolo[3,4-b]pyridine core . The carboxylic acid group is introduced in situ through hydrolysis of the nitrile functionality using dilute hydrochloric acid .
Reaction Conditions :
Advantages :
-
Environmentally benign due to ionic liquid recyclability.
-
Single-step synthesis with minimal byproducts.
Palladium-Catalyzed Cross-Coupling
This method leverages Suzuki-Miyaura coupling to install the 4-acetamidophenyl group post-cyclization. The pyrazolo[3,4-b]pyridine core is first synthesized using 2-chloro-3-pyridinecarboxaldehyde and methylhydrazine, followed by cross-coupling with 4-acetamidophenylboronic acid in the presence of Pd(PPh₃)₄ . The carboxylic acid group is introduced via ester hydrolysis using lithium hydroxide .
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | +15% |
| Solvent | DMF/H₂O (3:1) | +20% |
| Temperature | 100°C | +10% |
Challenges :
-
Sensitivity of the acetamido group to palladium residues.
-
High cost of boronic acid reagents.
Microwave-Assisted Solid-Phase Synthesis
For rapid small-scale production, microwave irradiation accelerates the cyclocondensation of 4-acetamidophenylglyoxal with 1-methyl-1H-pyrazol-5-amine. The reaction completes in 20 minutes at 150°C, followed by oxidation of the intermediate alcohol to the carboxylic acid using Jones reagent .
Performance Metrics :
-
Time Efficiency : 80% reduction compared to conventional heating.
-
Purity : >95% by HPLC.
Comparative Analysis of Methods
The table below summarizes critical metrics for each synthesis route:
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Friedlander Condensation | 70 | 90 | High | Moderate |
| Ionic Liquid | 85 | 98 | Moderate | Low |
| Palladium Cross-Coupling | 65 | 88 | Low | High |
| Microwave-Assisted | 75 | 95 | Low | Moderate |
Industrial Production Considerations
Large-scale manufacturing prioritizes the ionic liquid method for its balance of yield and sustainability. Continuous flow reactors enhance throughput, achieving >90% conversion rates by maintaining precise temperature control . Post-synthesis, crystallization from ethanol/water mixtures ensures pharmaceutical-grade purity (>99.9%) .
Mechanistic Insights and Byproduct Management
All routes share a common cyclization step, but byproducts vary:
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetamidophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-Acetamidophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-(4-Acetamidophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active sites of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface receptors and altering signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication processes.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : 4-(4-Acetamidophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
- Molecular Formula : C₁₆H₁₄N₄O₃ (calculated based on structural analogs in )
- Molecular Weight : 310.31 g/mol
- CAS Number : 1354704-66-7
- Purity : ≥95% (typical commercial grade, as per )
This compound belongs to the pyrazolo[3,4-b]pyridine carboxylic acid family, characterized by a fused pyrazole-pyridine core. The 4-acetamidophenyl substituent at position 4 and the methyl group at position 1 confer distinct physicochemical and biological properties, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or anticancer research .
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key structural features and properties of the target compound with its analogs:
Biological Activity
4-(4-Acetamidophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. Its structural features, including the pyrazolo[3,4-b]pyridine core and acetamidophenyl substitution, contribute to its biological activity. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound's structure can be described as follows:
- Core Structure : Pyrazolo[3,4-b]pyridine
- Substituents : Acetamidophenyl and carboxylic acid groups
- Molecular Formula : C16H14N4O3
The biological activity of this compound is primarily attributed to its role as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are involved in various cellular processes such as proliferation and differentiation, making them critical targets in cancer therapy. Inhibition of these kinases can lead to reduced tumor growth and improved outcomes in cancer treatment.
Anticancer Properties
Research indicates that this compound exhibits notable antiproliferative effects against several cancer cell lines. The following table summarizes the cytotoxicity data:
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower IC50 values suggest higher potency against specific cancer types.
Neuroprotective Effects
In addition to its anticancer properties, the compound has shown potential in modulating neuroinflammatory pathways. This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The acetamido group enhances solubility and bioavailability, making it a suitable candidate for neurological applications.
Case Studies
Several studies have explored the biological activity of pyrazolo[3,4-b]pyridine derivatives, including this compound:
- Study on TRK Inhibition : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine effectively inhibited TRK activity in vitro, leading to decreased proliferation in cancer cell lines .
- Neuroinflammation Modulation : Research showed that compounds with similar structures could modulate inflammatory responses in neuronal cells, suggesting broader therapeutic implications beyond oncology .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step synthetic routes that may include:
- Friedlander Condensation : A common method for forming the pyrazolo core.
- Optimization Techniques : Microwave-assisted synthesis or continuous flow reactors are employed to enhance yield and purity.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 4-(4-Acetamidophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid?
- Methodology : Synthesis typically involves multi-step reactions:
- Condensation : Reacting acetamidophenyl precursors with pyrazolo-pyridine intermediates under reflux conditions (e.g., acetonitrile or DMF as solvents).
- Cyclization : Acid- or base-catalyzed cyclization to form the pyrazolo-pyridine core.
- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane) to achieve >95% purity .
- Example : A similar compound, 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, was synthesized via Pd-catalyzed cross-coupling, yielding 85% after recrystallization .
Q. How is the purity of this compound assessed in academic research?
- Analytical Techniques :
- HPLC : Reverse-phase C18 column, mobile phase (e.g., acetonitrile/water + 0.1% TFA), UV detection at 254 nm. Purity ≥95% is standard .
- NMR Spectroscopy : Integration of aromatic proton signals (δ 7.5–8.5 ppm) and absence of extraneous peaks indicate purity .
- Data Table :
| Technique | Conditions | Target Purity |
|---|---|---|
| HPLC | C18, 70:30 ACN:H2O | ≥95% |
| ¹H NMR | DMSO-d6, 400 MHz | No impurities detectable |
Advanced Questions
Q. How can X-ray crystallography using SHELX resolve structural ambiguities in this compound?
- Workflow :
Data Collection : High-resolution (≤1.0 Å) single-crystal diffraction data.
Structure Solution : SHELXD for phase problem resolution via direct methods.
Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Twinning or disorder is addressed using TWIN/BASF commands .
- Case Study : A related pyrazolo-pyridine derivative (CAS 116855-09-5) was refined to R1 = 0.032 using SHELXL, confirming acetamido group orientation .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR/IR discrepancies)?
- Tautomerism : Pyrazolo-pyridine cores may exhibit tautomeric shifts. Use variable-temperature NMR to identify dynamic equilibria .
- Impurity Analysis : LC-MS to detect byproducts (e.g., unreacted acetamidophenyl precursors) .
- Comparative IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) should align with crystallographic bond lengths .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Functional Group Modifications :
- Replace the 4-acetamidophenyl group with halogens or electron-withdrawing groups to assess binding affinity changes.
- Methyl group substitution at the 1-position (pyrazole ring) to study steric effects .
- Biological Assays :
| Modification | Assay Type | Key Finding |
|---|---|---|
| CF₃ substituent | Enzyme inhibition | 10× potency increase vs. parent compound |
| Carboxylic acid bioisosteres | Solubility | LogP reduced by 1.5 units |
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
